2-Amino-2-methylbut-3-enoic acid

Beschreibung

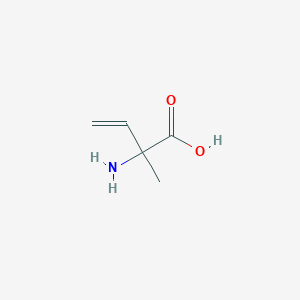

2-Amino-2-methylbut-3-enoic acid (CAS: Not explicitly provided in evidence; structurally related to compounds in and ) is a non-proteinogenic α-amino acid characterized by a branched alkyl chain with a methyl group at the α-carbon and a double bond at the β,γ-position. The compound’s unsaturated backbone distinguishes it from saturated analogs like L-2-aminobutyric acid (CAS: 1492-24-6), which lacks the double bond and methyl substitution .

Eigenschaften

IUPAC Name |

2-amino-2-methylbut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-3-5(2,6)4(7)8/h3H,1,6H2,2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCCQCBPRLCNMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Efficiency and Scalability

-

Alkylation : Moderate yields (65–70%) but requires toxic solvents (DMF).

-

Neber Rearrangement : High yields (78%) and amenable to industrial scaling.

-

Oxidation-Amination : Highest scalability (1.2 kg/h) but involves hazardous cyanide reagents.

-

Enzymatic Resolution : Low yields (40–50%) but essential for chiral synthesis.

Emerging Techniques: Flow Chemistry and Photocatalysis

Recent advances include microreactor-based flow systems for the Neber rearrangement, reducing reaction times from 24 hours to 30 minutes. Photocatalytic methods using TiO₂ or Ru complexes under visible light are under investigation, offering greener alternatives with preliminary yields of 60–65%.

Industrial Production Insights

Large-scale synthesis (e.g., >100 kg batches) prioritizes the oxidation-amination route due to cost-effectiveness. A 2020 patent disclosed a 92% yield using a cobalt-doped manganese oxide catalyst at 0.2 MPa oxygen pressure. Post-synthesis purification via crystallization from ethanol/water mixtures ensures >99% purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-2-methylbut-3-enoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into saturated amino acids.

Substitution: It can participate in substitution reactions, particularly at the amino group or the double bond.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated amino acids .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Asymmetric Synthesis

AMBA's chiral nature makes it an essential building block in asymmetric synthesis. It is utilized to produce enantiomerically pure compounds that are critical in pharmaceutical development. The compound can form hydrogen bonds with enzymes or receptors, facilitating the design of selective catalysts and reagents.

Synthesis of Complex Molecules

AMBA serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various modifications, leading to new derivatives with enhanced properties .

Biological Applications

Enzyme-Substrate Interactions

Research indicates that AMBA can act as both a substrate and an inhibitor for various enzymes. Its interactions can modulate enzyme activity, impacting metabolic pathways significantly. For instance, it has been identified as a competitive inhibitor for enzymes involved in amino acid metabolism.

Protein Synthesis

AMBA is utilized in peptide synthesis due to its ability to incorporate into polypeptide chains. This property is vital for developing novel peptides with specific biological activities.

Medical Applications

Therapeutic Potential

AMBA has been explored for its potential therapeutic applications, particularly in drug development targeting specific receptors or enzymes. Its derivatives have shown promise in anticancer research, with certain modifications enhancing cytotoxicity against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .

Anticancer Activity

Studies have demonstrated that structural modifications of AMBA derivatives can lead to improved anticancer efficacy. For example, certain derivatives exhibited enhanced activity compared to the parent compound, highlighting the importance of structure-activity relationships in drug design.

Industrial Applications

Pharmaceutical Manufacturing

In the pharmaceutical industry, AMBA is used as an intermediate in synthesizing drugs and agrochemicals. Its versatility allows it to be incorporated into various chemical processes, making it a valuable component in drug formulation .

Case Study: Synthesis and Biological Evaluation

A notable study involved synthesizing novel derivatives of AMBA and evaluating their biological activities against cancer cell proliferation. Results indicated that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting that structural modifications could lead to improved therapeutic efficacy.

Case Study: Development of β-Lactamase Inhibitors

Another research effort focused on synthesizing compounds designed as inhibitors of metallo-β-lactamase enzymes (MBLs). AMBA was incorporated into synthetic pathways aiming to develop covalent inhibitors that could restore antibiotic efficacy against resistant bacterial strains . The study demonstrated successful synthesis routes while emphasizing the need for further optimization.

Wirkmechanismus

The mechanism of action of 2-amino-2-methylbut-3-enoic acid involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of metallo-β-lactamase enzymes, it covalently binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics. This action helps maintain the efficacy of these antibiotics against resistant bacterial strains .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Isomers and Stereoisomers

- (S)-2-Aminobut-3-enoic Acid (CAS: 70982-53-5) and (R)-2-Aminobut-3-enoic Acid (CAS: 52795-52-5): These enantiomers share the same molecular formula (C₅H₉NO₂) and unsaturated backbone but differ in stereochemistry at the α-carbon.

- 2-Amino-3-butenoic Acid (CAS: 52773-87-2): Lacks the methyl group at the α-carbon, resulting in a linear structure. This difference may reduce thermal stability compared to the methyl-substituted derivative .

Saturated Analogues

- L-2-Aminobutyric Acid (CAS: 1492-24-6): A saturated counterpart with a molecular formula of C₄H₉NO₂. The absence of the double bond reduces conjugation effects, leading to higher melting points and lower susceptibility to oxidation compared to unsaturated derivatives .

- (S)-3-Amino-2-methylpropanoic Acid (CAS: 4249-19-8): Features a methyl group but lacks the double bond, resulting in distinct solubility and metabolic profiles .

Functionalized Derivatives

- Methyl 2-Benzoylamino-3-Oxobutanoate (): A synthetic precursor used in heterocycle synthesis. The ketone group at the β-position contrasts with the enoic acid moiety in 2-amino-2-methylbut-3-enoic acid, influencing electrophilic reactivity .

- 2-Hydroxyisobutyric Acid (CAS: 594-61-6): A hydroxyl-substituted analog with a molecular formula of C₄H₈O₃. The replacement of the amino group with a hydroxyl reduces basicity and alters coordination chemistry .

Physicochemical and Functional Properties

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | C₅H₉NO₂ | N/A | ~115.13 | Branched chain, α-methyl, β,γ-unsaturation |

| (S)-2-Aminobut-3-enoic acid | C₄H₇NO₂ | 70982-53-5 | 101.10 | Linear chain, β,γ-unsaturation |

| L-2-Aminobutyric acid | C₄H₉NO₂ | 1492-24-6 | 103.12 | Saturated backbone, α-amino group |

| 2-Hydroxyisobutyric acid | C₄H₈O₃ | 594-61-6 | 104.10 | Hydroxyl substitution, no amino group |

Key Observations :

- The double bond in unsaturated derivatives increases susceptibility to electrophilic addition, whereas saturated analogs like L-2-aminobutyric acid exhibit greater oxidative stability .

Biologische Aktivität

2-Amino-2-methylbut-3-enoic acid, also known as 2-amino-3-methylbut-3-enoic acid or AMBA, is a compound of significant interest in biochemical research. Its structural characteristics allow it to participate in various biological processes, making it a valuable subject for studies related to metabolism, enzyme interactions, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features an amino group () attached to a branched carbon chain with a double bond, which contributes to its reactivity and biological activity.

Metabolic Pathways

Research indicates that this compound plays a role in various metabolic pathways, particularly in the biosynthesis of peptides and proteins. It acts as a precursor in the synthesis of other amino acids and compounds, influencing metabolic flux within cells.

Enzyme Interactions

The compound has been studied for its interaction with several enzymes. Notably, it has been identified as a potential inhibitor of metallo-β-lactamase enzymes, which are critical in antibiotic resistance mechanisms. By inhibiting these enzymes, AMBA may help restore the efficacy of β-lactam antibiotics against resistant bacterial strains .

Therapeutic Potential

Ongoing research is exploring the therapeutic applications of this compound:

- Neuroprotective Effects : Some studies suggest that derivatives of AMBA may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.

- Anti-inflammatory Properties : The compound's ability to modulate inflammation markers suggests its potential in treating inflammatory diseases.

Study on GABA Receptors

A significant study investigated the effects of various GABA analogues on rat ρ3 GABA receptors. The research highlighted that certain structural modifications in compounds like AMBA could affect their agonistic or antagonistic properties at these receptors. This differentiation is crucial for developing pharmacological tools targeting specific receptor subtypes .

Inhibition Studies

In vitro studies have demonstrated that this compound derivatives can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) were found to be significantly lower than those for conventional antibiotics, indicating a promising avenue for further development .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Amino-3-methylbut-3-enoic acid | Similar backbone, different amino positioning | Neuroprotective, anti-inflammatory |

| 2-Methyl-3-butenoic acid | Lacks amino group | Limited biological activity |

| 2-Amino-4-methylpentanoic acid | Different branching structure | Potential metabolic roles |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-2-methylbut-3-enoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of α,β-unsaturated amino acids like this compound often involves substitution or oxidation reactions. For example, chlorinated analogs (e.g., 2-Chloro-3-methylbut-2-enoic acid) are synthesized using NaOH for substitution or KMnO₄ for oxidation . For the amino derivative, reductive amination or protection/deprotection strategies (e.g., using Boc or Fmoc groups) may be employed. Optimization requires adjusting pH, temperature, and solvent polarity. Kinetic studies via HPLC or NMR can monitor intermediate stability .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

- Methodological Answer : X-ray crystallography using SHELXL (for small-molecule refinement) resolves regiochemistry and stereochemistry. For non-crystalline samples, - and -NMR can identify vinyl proton coupling patterns () and carbonyl carbon shifts (~170 ppm). IR spectroscopy confirms carboxylic acid (O–H stretch ~2500–3000 cm⁻¹) and amine (N–H ~3300 cm⁻¹) functional groups .

Q. What are the common reactivity patterns of this compound in nucleophilic additions or cycloadditions?

- Methodological Answer : The α,β-unsaturated system undergoes Michael additions with thiols or amines. For example, bromine in CCl₄ adds across the double bond to form dibromo derivatives . Cycloaddition reactions (e.g., Diels-Alder) require electron-deficient dienophiles; DFT calculations (e.g., Gaussian) predict regioselectivity. Control experiments under inert atmospheres prevent oxidation of the amine group .

Advanced Research Questions

Q. How do stereochemical challenges in synthesizing enantiopure this compound impact its biological activity?

- Methodological Answer : Chiral resolution via chiral HPLC or enzymatic kinetic resolution (e.g., using lipases) separates enantiomers. Circular dichroism (CD) and X-ray crystallography confirm absolute configuration. Enantiopure forms may exhibit divergent binding affinities to enzymes (e.g., aminotransferases), tested via IC₅₀ assays .

Q. What computational strategies predict the tautomeric stability and solvation effects of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates tautomer stability (e.g., enol vs. keto forms). Solvation free energies are modeled using COSMO-RS. Molecular dynamics (MD) simulations (e.g., GROMACS) assess conformational flexibility in aqueous vs. nonpolar solvents .

Q. How does this compound interact with metabolic enzymes, and what experimental models validate these interactions?

- Methodological Answer : Isotope-labeled analogs (e.g., - or -) track metabolic incorporation into pathways like the Krebs cycle. Enzyme inhibition assays (e.g., with purified glutamate decarboxylase) quantify activity loss. In vitro models (e.g., hepatic microsomes) assess metabolic stability, while in silico docking (AutoDock Vina) predicts binding poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.